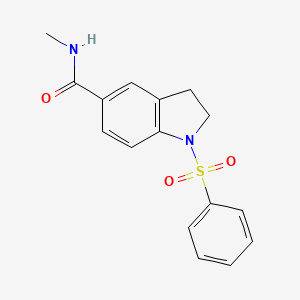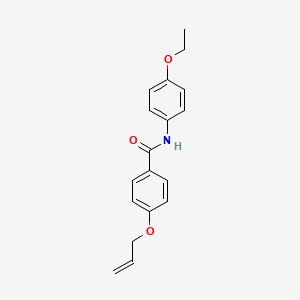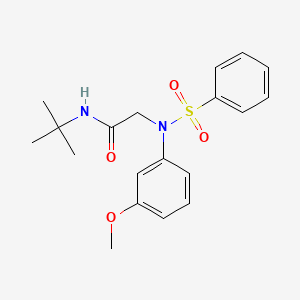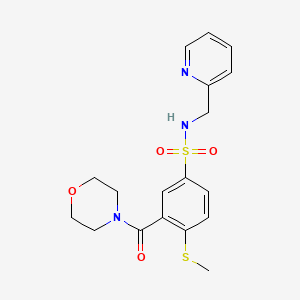
N-methyl-1-(phenylsulfonyl)-5-indolinecarboxamide
Overview
Description
N-methyl-1-(phenylsulfonyl)-5-indolinecarboxamide is a chemical compound that belongs to the class of sulfonylindoles. It has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it an ideal candidate for various laboratory experiments.
Mechanism of Action
The mechanism of action of N-methyl-1-(phenylsulfonyl)-5-indolinecarboxamide involves the inhibition of various enzymes, including protein kinases and phosphodiesterases. This inhibition leads to the modulation of various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
N-methyl-1-(phenylsulfonyl)-5-indolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit various enzymes, including protein kinases and phosphodiesterases. This inhibition leads to the modulation of various signaling pathways, resulting in the observed anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-1-(phenylsulfonyl)-5-indolinecarboxamide in laboratory experiments is its potent inhibition of various enzymes. This makes it an ideal candidate for the study of various signaling pathways and their modulation. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are several future directions for the study of N-methyl-1-(phenylsulfonyl)-5-indolinecarboxamide. One potential direction is the investigation of its potential applications in the treatment of various inflammatory and pain-related disorders. Another direction is the study of its potential interactions with other compounds, which could lead to the development of novel therapeutic agents. Finally, the investigation of its potential toxicity and safety profile is also an important future direction for the study of this compound.
In conclusion, N-methyl-1-(phenylsulfonyl)-5-indolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its potent inhibition of various enzymes, anti-inflammatory and analgesic properties, and wide range of biochemical and physiological effects make it an ideal candidate for various laboratory experiments. However, its potential toxicity must be carefully monitored in laboratory experiments. There are several future directions for the study of this compound, including its potential applications in the treatment of various inflammatory and pain-related disorders, its potential interactions with other compounds, and the investigation of its potential toxicity and safety profile.
Scientific Research Applications
N-methyl-1-(phenylsulfonyl)-5-indolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including protein kinases and phosphodiesterases. This compound has also been shown to exhibit anti-inflammatory and analgesic properties, making it an ideal candidate for the treatment of various inflammatory and pain-related disorders.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-methyl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-17-16(19)13-7-8-15-12(11-13)9-10-18(15)22(20,21)14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSLFMDSIOTAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4759420.png)
![4-sec-butyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4759429.png)
![ethyl 5-ethyl-2-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4759432.png)

![methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B4759463.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4759470.png)
![N-[3-(1-azepanyl)propyl]-2,6-dimethoxybenzamide](/img/structure/B4759477.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4759486.png)

![N-cyclopentyl-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4759494.png)
![2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4759505.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-methoxybenzamide](/img/structure/B4759512.png)
![2-(4-methylphenyl)-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B4759520.png)